Trimethyl(2,3,3-triphenylthiiran-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a thiirane ring and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane typically involves the reaction of trimethylsilyl chloride with 2,3,3-triphenylthiirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(C6H5)3C2S+ClSi(CH3)3→(C6H5)3C2S-Si(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, facilitating electrophilic additions and nucleophilic substitutions. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar silyl group but lacking the thiirane ring and phenyl groups.
Triphenylsilane: Contains three phenyl groups bonded to silicon but lacks the thiirane ring.
Trimethyl(2-phenylthiiran-2-yl)silane: Similar structure but with fewer phenyl groups.
Uniqueness
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is unique due to the combination of the thiirane ring and three phenyl groups, which confer distinct reactivity and stability
Eigenschaften
CAS-Nummer |
79841-58-0 |
---|---|
Molekularformel |
C23H24SSi |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
trimethyl-(2,3,3-triphenylthiiran-2-yl)silane |
InChI |
InChI=1S/C23H24SSi/c1-25(2,3)23(21-17-11-6-12-18-21)22(24-23,19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI-Schlüssel |
NHLYPYQYZOHFHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.